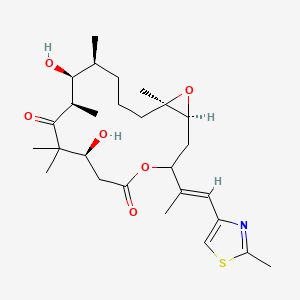
Epothilone B (synthetic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epothilone B is a synthetic analog of a natural compound originally isolated from the myxobacterium Sorangium cellulosum. It is a member of the epothilone family, which are 16-membered macrolide compounds known for their potent anticancer properties. Epothilone B has shown significant promise in cancer treatment due to its ability to stabilize microtubules, similar to the mechanism of action of paclitaxel, but with better efficacy and milder adverse effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Epothilone B involves complex organic reactions, including stereospecific methylation, double asymmetric reactions, and ring closure via olefin metathesis . The process starts with the formation of a 2-methyl-4-carboxythiazole starter unit, followed by a series of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules .
Industrial Production Methods: Industrial production of Epothilone B typically involves fermentation processes using genetically engineered microorganisms. For instance, Aspergillus niger has been recognized for its high yield of Epothilone B when grown under optimized conditions . The fermentation process is followed by isolation and purification steps, which may include adsorption onto a resin and subsequent purification .
Analyse Des Réactions Chimiques
Types of Reactions: Epothilone B undergoes various chemical reactions, including oxidation, reduction, and substitution. The terminal step in its biosynthesis is catalyzed by the cytochrome P450 enzyme EpoK, which catalyzes the epoxidation of the C12–C13 double bond .
Common Reagents and Conditions: Common reagents used in the synthesis of Epothilone B include enoyl reductase, acyltransferase, and acyl carrier proteins. The reactions are typically carried out under controlled conditions to ensure the correct stereochemistry and yield .
Major Products Formed: The major product formed from these reactions is Epothilone B itself, which can be further modified to create various derivatives with potentially enhanced biological activity .
Applications De Recherche Scientifique
Epothilone B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily studied for its anticancer properties, as it has shown significant activity against various types of tumors, including breast, lung, and colon cancers . Additionally, Epothilone B is used in research focused on understanding microtubule dynamics and the development of new therapeutic agents .
Mécanisme D'action
The principal mechanism of action of Epothilone B is the inhibition of microtubule function. It binds to the αβ-tubulin heterodimer subunit, stabilizing microtubules and preventing their disassembly . This leads to cell cycle arrest at the G2-M transition phase, resulting in cytotoxicity and apoptosis . Epothilone B has a similar mechanism of action to paclitaxel but is more effective in some cases due to its better water solubility and lower susceptibility to resistance mechanisms .
Comparaison Avec Des Composés Similaires
Epothilone B is often compared to other microtubule-stabilizing agents such as paclitaxel and its derivatives. While paclitaxel is widely used in cancer treatment, Epothilone B has shown superior efficacy in some cases, particularly against drug-resistant tumors . Other similar compounds include Epothilone A, Ixabepilone, and Sagopilone, each with unique properties and varying degrees of effectiveness .
List of Similar Compounds:- Epothilone A
- Ixabepilone
- Sagopilone
- Epothilone D (Utidelone)
- Fludelone
Epothilone B stands out due to its potent anticancer activity, better water solubility, and lower adverse effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C27H41NO6S |
|---|---|
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20?,21-,22-,24-,27+/m0/s1 |
Clé InChI |
QXRSDHAAWVKZLJ-HPZHUWBASA-N |
SMILES isomérique |
C[C@H]1CCC[C@@]2([C@@H](O2)CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C |
SMILES canonique |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


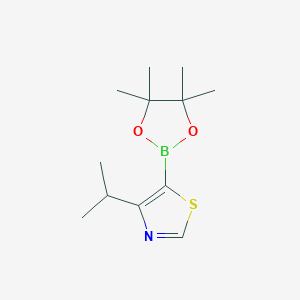
![4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12826426.png)
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)
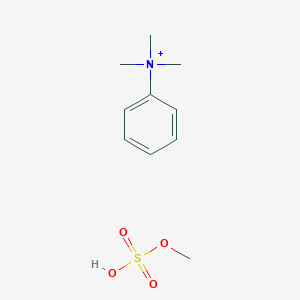




![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
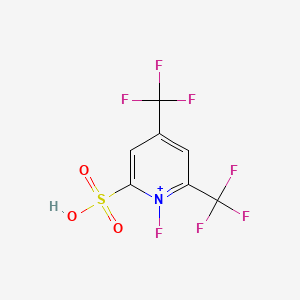
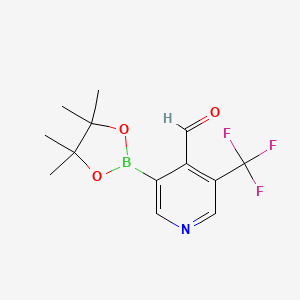
![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
